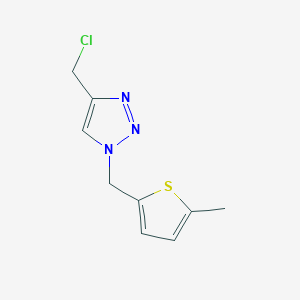

4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole

Descripción

BenchChem offers high-quality 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S/c1-7-2-3-9(14-7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOCWQGPDPKJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a triazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClN₃S

- Molecular Weight : 227.714 g/mol

- IUPAC Name : 4-(chloromethyl)-1-[(5-methylthiophen-2-yl)methyl]triazole

- CAS Number : 2092475-39-1

The compound's structure includes a triazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triazole derivatives, including 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole. Triazoles are recognized for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-1H-triazole | Escherichia coli | 16 µg/mL |

| 4-(Chloromethyl)-1H-triazole | Staphylococcus aureus | 32 µg/mL |

| Other Triazoles | Klebsiella pneumoniae | >100 µg/mL |

In a study assessing various triazole compounds, it was found that while some derivatives exhibited significant antimicrobial activity, the specific activity of 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole requires further investigation to establish its efficacy against resistant strains .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Antitumor Activity Evaluation

In a comparative study on structurally related triazoles, several derivatives were synthesized and evaluated for their antitumor activity against non-small cell lung cancer (NSCLC) cells. The results indicated:

- Compound Efficacy : Certain derivatives exhibited IC50 values as low as 10 µM against NSCLC cells.

- Mechanism of Action : The compounds induced apoptosis via the Bcl-2/caspase3 signaling pathway and inhibited migration through downregulation of MMP9 protein expression .

The biological activity of 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-triazole may involve interaction with specific molecular targets. Triazoles are known to modulate enzyme activities and receptor functions by binding to crucial sites within these proteins.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(Chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is part of the triazole family, known for their diverse biological activities. Triazoles have been extensively studied for their potential as:

- Antifungal Agents : Triazoles are well-documented for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal pathogens.

- Antiviral Activity : Preliminary studies suggest that derivatives of triazoles may exhibit antiviral properties. For instance, compounds structurally related to 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole have been evaluated for their efficacy against viral strains, indicating potential applications in antiviral drug development .

Agricultural Applications

The compound's reactivity can be leveraged in agricultural chemistry:

- Pesticides and Herbicides : The chloromethyl group enhances the compound's ability to interact with biological systems, making it a candidate for developing new pesticides and herbicides. Triazole derivatives are often used to protect crops from fungal infections.

Materials Science

Triazoles are also being explored in materials science:

- Polymer Chemistry : The incorporation of triazole units into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing triazole derivatives is ongoing .

Table 1: Comparison of Triazole Derivatives

| Compound Name | Structure Features | Notable Applications |

|---|---|---|

| 4-(Chloromethyl)-1H-1,2,3-triazole | Chloromethyl group enhances reactivity | Antifungal and antiviral agents |

| 4-Methylthio-1H-1,2,3-triazole | Methylthio group attached | Exhibits antibacterial activity |

| 5-Aryltriazoles | Aryl groups attached | Potential anticancer properties |

| 4-Chloro-N-(substituted)triazoles | Chlorine substituent on triazole ring | Known for various biological activities |

Table 2: Antiviral Activity of Related Compounds

| Compound | Activity Against Viral Strains | Concentration (μM) |

|---|---|---|

| Compound 5 | Active against Sabin strains | 0.02 - 0.99 |

| Compound 6 | Inactive against some isolates | - |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of triazole derivatives against poliovirus strains. The results indicated that certain derivatives exhibited significant activity at nanomolar concentrations, suggesting that similar compounds like 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole could be developed as antiviral agents .

Case Study 2: Agricultural Applications

Research into the agricultural use of triazole derivatives has shown promising results in controlling fungal pathogens in crops. The effectiveness of these compounds highlights the potential for developing new fungicides based on the structural characteristics of compounds like 4-(chloromethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes facile nucleophilic substitution (Sₙ2) due to the electrophilic nature of the chlorine atom. Key reactions include:

Replacement with Azide Groups

Reaction with sodium azide (NaN₃) in DMF at 70°C yields the azidomethyl derivative, a precursor for further click chemistry applications .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 70°C, 3 h | 4-(azidomethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | 78% |

Amine Functionalization

Primary or secondary amines (e.g., benzylamine) react under mild basic conditions (K₂CO₃/DMF) to form secondary or tertiary amines :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, RT | 4-(benzylaminomethyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | 85% |

Cross-Coupling Reactions

The chloromethyl group can be modified for participation in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

After converting the chloromethyl group to a boronic ester via Miyaura borylation, Suzuki coupling with aryl halides generates biaryl derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃ | THF/H₂O (3:1), 85–90°C, 12 h | 4-(aryl-methyl)-1-((5-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole | 82–91% |

Cycloaddition Reactions

The 1,2,3-triazole core participates in [3+2] cycloadditions, though steric hindrance from the thiophene substituent may limit reactivity .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azidomethyl derivative (from Section 1.1) reacts with terminal alkynes to form bis-triazole architectures :

| Reagent | Conditions | Product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.